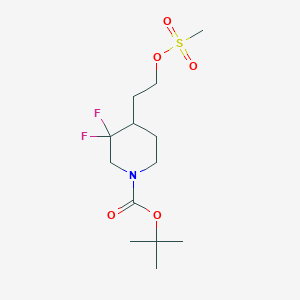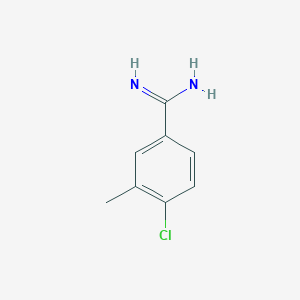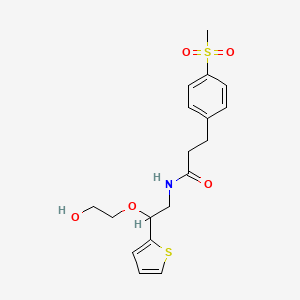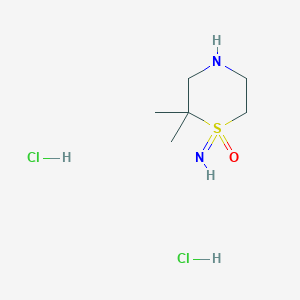
(2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, commonly known as BPOAM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BPOAM is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes.
Applications De Recherche Scientifique
Enzyme Inhibition
Bromophenol derivatives have been investigated for their carbonic anhydrase inhibitory activities. These compounds are studied for their potential in treating conditions such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis due to their enzyme inhibitory capabilities. For instance, a study synthesized bromophenol derivatives, which showed carbonic anhydrase inhibitory capacities with IC50 values ranging, indicating these could serve as leads for novel inhibitors (Balaydın et al., 2012).
Antimicrobial and Antiviral Properties
Several studies have synthesized and evaluated bromophenol derivatives for their antimicrobial and antiviral activities. These compounds were tested against various bacterial and fungal strains, showing significant inhibitory effects. This suggests potential applications in developing new antimicrobial and antiviral agents to address drug resistance issues. For example, compounds have been synthesized from (4-bromophenyl)(3-methylbenzofuran-2-yl)methanone and tested for in vitro antibacterial activity, demonstrating their potential as antimicrobial agents (Reddy & Reddy, 2016).
Anti-inflammatory Activity
The synthesis of novel compounds with potential anti-inflammatory activity represents another significant area of research. These compounds have been evaluated for their efficacy in vivo, showing promising results in reducing inflammation, which could lead to the development of new anti-inflammatory drugs. A study synthesized a new series of pyrazole derivatives of gallic acid, which exhibited good anti-inflammatory activity in a carrageenan-induced paw edema test (Arunkumar et al., 2009).
Propriétés
IUPAC Name |
(2-bromophenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-8-15-12(19-16-8)9-6-17(7-9)13(18)10-4-2-3-5-11(10)14/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSHTKGSOONXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Dimethylsulfamoyl)phenyl]ethanesulfonyl fluoride](/img/structure/B2592200.png)
![5-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2592201.png)



![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B2592209.png)
![2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B2592213.png)

![3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2592215.png)

![(3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2592218.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2592220.png)